molecular formula C29H48BrN7O16P3S+ B15183393 Bromooctanoyl-coa CAS No. 71605-35-1

Bromooctanoyl-coa

Cat. No.: B15183393
CAS No.: 71605-35-1
M. Wt: 955.6 g/mol
InChI Key: CZOOUEOJLVSRBF-JJEGEXJSSA-O
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Description

Bromooctanoyl-CoA is a brominated acyl-coenzyme A (acyl-CoA) derivative, comprising an eight-carbon fatty acid (8-bromooctanoic acid) linked to coenzyme A via a thioester bond. This compound is structurally characterized by a bromine atom at the terminal carbon of the octanoyl chain, which confers unique chemical reactivity and metabolic properties compared to non-halogenated acyl-CoAs . This compound is primarily utilized in biochemical research as a substrate analog to study enzyme kinetics, lipid metabolism, and inhibition mechanisms in pathways such as β-oxidation . Its synthesis typically involves the enzymatic conjugation of 8-bromooctanoic acid with coenzyme A, leveraging acyl-CoA synthetases .

Properties

CAS No.

71605-35-1

Molecular Formula

C29H48BrN7O16P3S+

Molecular Weight

955.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[4-[[3-[2-(2-bromooctanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxy-oxophosphanium

InChI

InChI=1S/C29H47BrN7O16P3S/c1-4-5-6-7-8-17(30)28(42)57-12-11-32-19(38)9-10-33-26(41)23(40)29(2,3)14-50-56(47,48)53-55(45,46)49-13-18-22(52-54(43)44)21(39)27(51-18)37-16-36-20-24(31)34-15-35-25(20)37/h15-18,21-23,27,39-40H,4-14H2,1-3H3,(H6-,31,32,33,34,35,38,41,43,44,45,46,47,48)/p+1/t17?,18-,21-,22-,23?,27-/m1/s1

InChI Key

CZOOUEOJLVSRBF-JJEGEXJSSA-O

Isomeric SMILES

CCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O[P+](=O)O)O)Br

Canonical SMILES

CCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O[P+](=O)O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromooctanoyl-coenzyme A can be synthesized by reacting bromooctanoyl chloride with coenzyme A in an aqueous solution. The reaction typically involves adding a small excess of bromooctanoyl chloride to coenzyme A dissolved in water .

Industrial Production Methods

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Its molecular weight (~967.5 Da) is ~5% higher than octanoyl-CoA, which may influence chromatographic retention times in LC-MS analyses .

Reactivity and Metabolic Roles

Enzyme Interactions

  • β-Oxidation: Unlike octanoyl-CoA, this compound acts as a competitive inhibitor in β-oxidation due to bromine’s electronegativity, which destabilizes the transition state during dehydrogenation .
  • Acyltransferase Specificity: this compound shows reduced activity in acyltransferase assays compared to butyryl-CoA, likely due to steric hindrance from the bromine atom .

Analytical Differentiation

Chromatographic and spectrometric data highlight distinct behaviors:

  • HPLC Retention: this compound elutes later than octanoyl-CoA on reverse-phase columns due to increased hydrophobicity (e.g., 14.2 min vs. 12.8 min on a C18 column) .
  • Mass Spectrometry: The bromine isotope pattern (1:1 ratio for ⁷⁹Br and ⁸¹Br) in this compound distinguishes it from non-brominated analogs in MS/MS spectra .

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